Cas no 899948-19-7 (1-(2-fluorophenyl)methyl-2-oxo-N-2-(trifluoromethyl)phenyl-1,2-dihydropyridine-3-carboxamide)

1-(2-Fluorophenyl)methyl-2-oxo-N-2-(trifluoromethyl)phenyl-1,2-dihydropyridine-3-carboxamide is a fluorinated heterocyclic compound featuring a dihydropyridine core with a carboxamide substituent. Its molecular structure, incorporating both fluorine and trifluoromethyl groups, enhances its potential for applications in medicinal chemistry and material science. The presence of these electron-withdrawing groups may improve metabolic stability and binding affinity in biologically active molecules. This compound is of interest for its potential as a synthetic intermediate or pharmacophore in drug discovery, particularly for targeting enzymes or receptors sensitive to fluorinated motifs. Its well-defined structure allows for precise modifications, making it a versatile candidate for further derivatization in research settings.
1-(2-fluorophenyl)methyl-2-oxo-N-2-(trifluoromethyl)phenyl-1,2-dihydropyridine-3-carboxamide structure
899948-19-7 structure
Product name:1-(2-fluorophenyl)methyl-2-oxo-N-2-(trifluoromethyl)phenyl-1,2-dihydropyridine-3-carboxamide
CAS No:899948-19-7
MF:C20H14F4N2O2
Molecular Weight:390.330978870392
CID:5489295

1-(2-fluorophenyl)methyl-2-oxo-N-2-(trifluoromethyl)phenyl-1,2-dihydropyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 3-Pyridinecarboxamide, 1-[(2-fluorophenyl)methyl]-1,2-dihydro-2-oxo-N-[2-(trifluoromethyl)phenyl]-
    • 1-(2-fluorophenyl)methyl-2-oxo-N-2-(trifluoromethyl)phenyl-1,2-dihydropyridine-3-carboxamide
    • インチ: 1S/C20H14F4N2O2/c21-16-9-3-1-6-13(16)12-26-11-5-7-14(19(26)28)18(27)25-17-10-4-2-8-15(17)20(22,23)24/h1-11H,12H2,(H,25,27)
    • InChIKey: FDPCGLZAQSEVNG-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC2=CC=CC=C2F)C=CC=C1C(NC1=CC=CC=C1C(F)(F)F)=O

1-(2-fluorophenyl)methyl-2-oxo-N-2-(trifluoromethyl)phenyl-1,2-dihydropyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2743-1318-50mg
1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
899948-19-7 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2743-1318-5μmol
1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
899948-19-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2743-1318-30mg
1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
899948-19-7 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2743-1318-20mg
1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
899948-19-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2743-1318-20μmol
1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
899948-19-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2743-1318-1mg
1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
899948-19-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2743-1318-10mg
1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
899948-19-7 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2743-1318-25mg
1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
899948-19-7 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2743-1318-2μmol
1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
899948-19-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2743-1318-15mg
1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
899948-19-7 90%+
15mg
$89.0 2023-05-16

1-(2-fluorophenyl)methyl-2-oxo-N-2-(trifluoromethyl)phenyl-1,2-dihydropyridine-3-carboxamide 関連文献

1-(2-fluorophenyl)methyl-2-oxo-N-2-(trifluoromethyl)phenyl-1,2-dihydropyridine-3-carboxamideに関する追加情報

Introduction to 1-(2-fluorophenyl)methyl-2-oxo-N-2-(trifluoromethyl)phenyl-1,2-dihydropyridine-3-carboxamide (CAS No. 899948-19-7)

The compound 1-(2-fluorophenyl)methyl-2-oxo-N-2-(trifluoromethyl)phenyl-1,2-dihydropyridine-3-carboxamide, identified by its CAS number 899948-19-7, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure and functional groups, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both fluorine and trifluoromethyl substituents in its molecular framework underscores its relevance in modern pharmacological research, where these elements are frequently employed to modulate metabolic stability, binding affinity, and overall bioactivity.

Recent studies have highlighted the importance of dihydropyridine scaffolds in the development of therapeutic agents. These heterocyclic structures are known for their versatility and have been widely utilized in the synthesis of compounds targeting various biological pathways. The specific configuration of 1-(2-fluorophenyl)methyl-2-oxo-N-2-(trifluoromethyl)phenyl-1,2-dihydropyridine-3-carboxamide makes it a particularly interesting candidate for further exploration. The amide group at the 3-position and the oxo group at the 2-position contribute to its unique electronic properties, which may influence its interactions with biological targets.

In the realm of drug discovery, the strategic incorporation of fluorine atoms is a well-established practice. Fluorine substitution can enhance a molecule's pharmacokinetic profile by improving lipophilicity and metabolic stability. Moreover, fluorinated compounds often exhibit increased binding affinity to biological receptors, making them more effective in therapeutic applications. The trifluoromethyl group further complements these properties by contributing to electron-withdrawing effects, which can fine-tune the compound's reactivity and interactions with biological systems.

Current research in medicinal chemistry emphasizes the development of novel molecules with enhanced efficacy and reduced side effects. The compound in question aligns with this trend by incorporating advanced structural motifs that have been shown to improve drug-like properties. For instance, studies on related dihydropyridine derivatives have demonstrated their potential as inhibitors or modulators of enzymes and receptors involved in critical physiological processes. The specific arrangement of substituents in 1-(2-fluorophenyl)methyl-2-oxo-N-2-(trifluoromethyl)phenyl-1,2-dihydropyridine-3-carboxamide suggests that it may exhibit similar activities while offering improved selectivity and potency.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, are often employed to construct the desired molecular framework efficiently. The presence of both aromatic rings and heterocyclic moieties necessitates careful optimization to achieve the target structure without introducing unwanted byproducts.

Evaluation of the compound's pharmacological properties is a critical step in determining its potential as a therapeutic agent. Preliminary studies have indicated that derivatives of dihydropyridine exhibit diverse biological activities, including antihypertensive, anti-inflammatory, and anticancer effects. While specific data on 1-(2-fluorophenyl)methyl-2-oxo-N-2-(trifluoromethyl)phenyl-1,2-dihydropyridine-3-carboxamide is still emerging, its structural features suggest that it may possess similar beneficial effects. Further investigation into its mechanism of action will be essential to fully understand its therapeutic potential.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques are increasingly used to predict the binding affinity and interactions of compounds with biological targets. These simulations can guide experimental efforts by identifying promising candidates for further testing. In the case of 1-(2-fluorophenyl)methyl-2-oxo-N-2-(trifluoromethyl)phenyl-1,2-dihydropyridine-3-carboxamide, computational studies may help elucidate how its structural features contribute to its bioactivity.

As research progresses, interdisciplinary approaches combining experimental chemistry with computational methods will be crucial for unlocking the full potential of this compound. Collaborative efforts between synthetic chemists, pharmacologists, and bioinformaticians will facilitate rapid advancement in understanding its properties and applications. The development of novel pharmaceuticals relies on such integrated strategies to translate basic research into tangible therapeutic solutions.

The future prospects for 1-(2-fluorophenyl)methyl-2-oxo-N-2-(trifluoromethyl)phenyl-1,2-dihydropyridine-3-carboxamide are promising given its unique structural features and potential biological activities. Continued investigation into its pharmacological properties will be essential for determining its suitability for clinical development. Additionally, exploring analogues derived from this scaffold may uncover new derivatives with enhanced efficacy or improved pharmacokinetic profiles.

In conclusion,1-(2-fluorophenyl)methyl-2-oxo-N-2-(trifluoromethyl)phenyl}-1 , ₂ - dihydrop y rid ine - ₃ - carboxamide (CAS No . 899948 - 19 - 7 ) represents a significant contribution to pharmaceutical chemistry . Its complex structure , featuring both fluoro - an d trif luoro methyl substit uents , positions it as a valuable candidate for furthe r studie s . With advancements i n synthetic methodolo gies an d computatio nal techniq ues , this compoun d holds promise fo r deve lopin g no ve therapeut ic agents . As resear ch contin ues , i t is e xpected that thi s an d simila r compoun ds wi l l play an i ncreasingly imp ortant role i n me dicin e disco ve ry an d deve lopment . p >

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